molecular formula C9H12N2O B12601189 3,4-Dihydro-1H-2-benzopyran-5,8-diamine CAS No. 917805-12-0

3,4-Dihydro-1H-2-benzopyran-5,8-diamine

Cat. No.: B12601189
CAS No.: 917805-12-0
M. Wt: 164.20 g/mol
InChI Key: JKHSDRHPTPDGDN-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-2-benzopyran-5,8-diamine is an organic compound belonging to the class of 2-benzopyrans These compounds are characterized by a benzene ring fused to a pyran ring, with the oxygen atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-1H-2-benzopyran-5,8-diamine typically involves the hydrogenation of benzopyran derivatives. One common method is the reduction of 3,4-dihydro-1H-2-benzopyran-1-one using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions . Another approach involves the reaction of benzopyran with hydrazine derivatives to introduce the diamine functionality .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale hydrogenation processes. These processes often utilize continuous flow reactors to ensure efficient hydrogenation and high yield. The use of robust catalysts and optimized reaction conditions is crucial for the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-1H-2-benzopyran-5,8-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst

    Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Dopamine Agonist Activity
Research has identified derivatives of 3,4-Dihydro-1H-2-benzopyran-5,8-diamine as potential dopamine agonists. For instance, compounds such as 3,4-dihydro-3-(3-dipropylamino)-2H-1-benzopyran have shown significant affinity for dopamine receptors. These compounds can attenuate the stimulation of brain dopamine synthesis and decrease the firing rate of substantia nigra dopamine neurons in animal models, suggesting their potential in treating disorders like Parkinson's disease and schizophrenia .

Neuroprotective Properties
Benzopyran derivatives are noted for their neuroprotective effects. They have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases such as Alzheimer's and Huntington's disease. The structural features of these compounds contribute to their interaction with biological targets involved in neuroprotection .

Catalytic Applications

Synthesis of Benzopyran Derivatives
The compound is utilized in the synthesis of various benzopyran derivatives through catalytic processes. For example, researchers have developed nanocatalysts that facilitate the synthesis of tetrahydrobenzo[b]pyran and related compounds. These reactions often involve optimizing conditions such as catalyst amount and solvent choice to achieve high yields .

Case Study: Catalytic Efficiency
A recent study demonstrated the catalytic activity of a nickel complex in the synthesis of tetrahydrobenzo[b]pyran using this compound as a starting material. The study optimized reaction conditions and achieved significant yields of the desired products (see Table 1 for details) .

CatalystReaction ConditionsYield (%)
HMS/Pr-Xa-Ni0.04 g catalyst in ethanol at room temperature90%
HMS/Pr-PTSC-Cu0.004 g catalyst in ethanol at room temperature85%

Other Applications

Cosmetics and Agrochemicals
Beyond medicinal uses, benzopyran derivatives are also employed in the cosmetic industry for their fragrance properties and stability. Additionally, they find applications in agrochemicals as additives that enhance the efficacy of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1H-2-benzopyran-5,8-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-1H-2-benzopyran-5,8-diamine is unique due to the presence of diamine groups at the 5 and 8 positions, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Biological Activity

3,4-Dihydro-1H-2-benzopyran-5,8-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, antimicrobial, and enzyme inhibition activities. The findings presented here are derived from diverse scientific sources.

Chemical Structure and Properties

This compound has the chemical formula C9H11NC_9H_{11}N and features a bicyclic structure that contributes to its biological activity. Its unique structural characteristics allow it to interact with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound. For example, a study demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values ranged from 0.23 to 10.46 μM, indicating potent activity against these tumor cells .

Table 1: Cytotoxic Activity of 3,4-Dihydro-1H-2-benzopyran Derivatives

CompoundCell LineIC50 (μM)
Compound AHeLa10.46 ± 0.82
Compound BMCF-70.23 - 0.30
Compound CHCT11615

Antimicrobial Activity

Research has also indicated that 3,4-dihydro-1H-2-benzopyran derivatives possess antimicrobial properties. In vitro studies reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. Specifically, it was found to inhibit α-glucosidase activity significantly, with reported IC50 values of approximately 52.54 μM . This inhibition can be crucial for managing conditions like diabetes by regulating carbohydrate metabolism.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:

  • DNA Intercalation : Some studies suggest that the compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Modulation : It modulates the activity of enzymes involved in metabolic pathways, which can lead to altered cellular responses.
  • Receptor Interaction : The compound may act on various receptors influencing cell signaling pathways related to growth and apoptosis.

Case Studies

A notable case study involved the evaluation of a series of synthesized derivatives based on the structure of this compound. These derivatives were tested for their antiproliferative effects on human tumoral cell lines and showed promising results in selectively inducing apoptosis in cancer cells while sparing normal fibroblast cells .

Properties

CAS No.

917805-12-0

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3,4-dihydro-1H-isochromene-5,8-diamine

InChI

InChI=1S/C9H12N2O/c10-8-1-2-9(11)7-5-12-4-3-6(7)8/h1-2H,3-5,10-11H2

InChI Key

JKHSDRHPTPDGDN-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C(C=CC(=C21)N)N

Origin of Product

United States

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